Antiestrogenic Potency: 24-Methylenecycloartanol vs. 24-Methylenecycloartanyl Ferulate and Stigmastane Analogs in Breast Cancer Cell Lines
In a direct head-to-head comparison using MCF-7 and T47D estrogen-responsive breast cancer cell lines, 24-methylenecycloartanol (1) inhibited 90% of estradiol (E2)-induced cell proliferation at 0.01 μM in both cell lines [1]. In contrast, 24-methylenecycloartanyl ferulate (4)—the ferulic acid ester derivative differing only by esterification at C-3—required 10.0 μM (1000-fold higher concentration) to achieve the same 90% inhibition in MCF-7 cells, and stigmast-4,22-diene-3-one (6) achieved 90% inhibition only in T47D cells at 0.01 μM [1]. Tamoxifen served as positive control.
| Evidence Dimension | Inhibition of E2-induced cell proliferation (% at specified concentration) |
|---|---|
| Target Compound Data | 90% inhibition at 0.01 μM (MCF-7); 90% inhibition at 0.01 μM (T47D) |
| Comparator Or Baseline | 24-Methylenecycloartanyl ferulate: 90% inhibition at 10.0 μM (MCF-7), 90% inhibition at 0.01 μM (T47D); Stigmast-4,22-diene-3-one: 90% inhibition at 0.01 μM (T47D only); Tamoxifen: positive control |
| Quantified Difference | 1000-fold higher potency vs. ferulate analog in MCF-7 cells; broader dual-cell-line activity vs. stigmastane comparator |
| Conditions | MCF-7 and T47D estrogen-responsive breast cancer cell lines; estradiol (E2)-induced proliferation assay; compounds isolated from Pothos scandens methanolic extract |
Why This Matters
Researchers requiring potent, broad-spectrum antiestrogenic activity across multiple breast cancer cell lines should select 24-methylenecycloartanol over its ester derivatives or stigmastane-type steroids.
- [1] Muhit MA, Umehara K, Sharmin N, Noguchi H. Cycloartane and Stigmastane Type Triterpenoids from Pothos scandens Inhibit Estradiol (E2) Induced Proliferations in Breast Cancer Cells. Dhaka Univ J Pharm Sci. 2019;18(1):93-102. DOI: 10.3329/dujps.v18i1.41896 View Source
